

Application Note: Synthesis of Adipic Acid from Mucic Acid

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Introduction

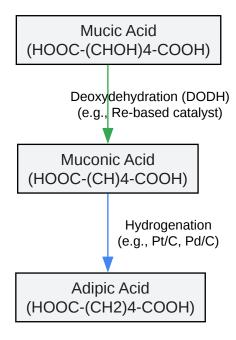
Adipic acid is a crucial dicarboxylic acid primarily used in the production of nylon-6,6 polyamide, as well as in polyurethanes, plasticizers, and lubricants.[1][2][3] Traditionally, adipic acid is manufactured from petroleum-based feedstocks like cyclohexane, a process that raises environmental concerns due to the use of non-renewable resources and the emission of nitrous oxides.[1][4] A sustainable alternative is the synthesis of adipic acid from renewable biomass.

Mucic acid (also known as galactaric acid), an aldaric acid obtainable through the nitric acid oxidation of galactose, presents a promising bio-based precursor for adipic acid production.[5]
[6] This application note details highly efficient chemical processes for the conversion of mucic acid to adipic acid, providing detailed protocols and comparative data for researchers in sustainable chemistry and materials science.

Overall Reaction Pathway

The conversion of **mucic acid** to adipic acid is typically achieved through a two-step process involving deoxydehydration (DODH) followed by hydrogenation.[1][4] The intermediate product is muconic acid.[4]





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Figure 1: Chemical conversion pathway from mucic acid to adipic acid.

Experimental Protocols

Herein are detailed protocols for the synthesis of adipic acid and its esters from **mucic acid**, based on highly efficient methods reported in the literature.

Protocol 1: One-Pot Synthesis of Adipic Acid Esters from Mucic Acid

This protocol describes a one-pot reaction that combines the deoxydehydration and transfer hydrogenation steps to produce adipic acid esters directly from **mucic acid**.[4][7][8]

Materials:

- Mucic acid (1 mmol, 210 mg)
- Methyltrioxorhenium (MTO) (0.05 mmol, 12 mg)
- p-Toluenesulfonic acid (TsOH) (0.05 mmol, 12 mg)



- 3-Pentanol (20.0 mL)
- 5% Platinum on activated carbon (Pt/C) (10.0 mg)
- Pressure flask
- Stir plate with heating
- Filtration apparatus (e.g., Celite)
- Rotary evaporator

Procedure:

- Charge a pressure flask with mucic acid (210 mg), MTO (12 mg), TsOH (12 mg), and 3-pentanol (20.0 mL).[7][8]
- Stir the reaction mixture at 120°C for 12 hours. To facilitate the removal of water produced during the reaction, a water separator can be employed, or the reaction can be conducted under a flow of air.[4][7][8]
- After the initial 12 hours, cool the mixture and add 5.0% Pt/C (10.0 mg) to the flask.[7][8]
- Seal the flask and stir the reaction mixture at a higher temperature, such as 160°C to 200°C, for an additional 12-24 hours.[7][8]
- Cool the reaction mixture to room temperature.
- Separate the catalysts by filtration through a pad of Celite-545.[4][7]
- Remove the solvent (3-pentanol) from the filtrate by evaporation under reduced pressure to obtain the crude adipic acid ester.[7]
- The product can be purified by flash column chromatography if necessary.[4]

Protocol 2: Hydrolysis of Adipic Acid Esters to Adipic Acid



This protocol is for the final conversion of the synthesized adipic acid esters into free adipic acid.[4]

Materials:

- Adipic acid dipentyl ester (1 mmol, 286.0 mg)
- Sodium hydroxide (NaOH) solution (0.133 M in 1:2 EtOH/H₂O, 15.0 mL)
- Deionized water
- Hydrochloric acid (HCl) for acidification
- · Round-bottom flask with reflux condenser
- Rotary evaporator

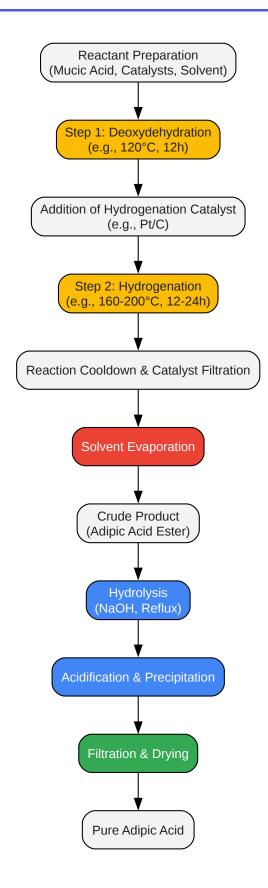
Procedure:

- Dissolve the adipic acid ester (286.0 mg) in the sodium hydroxide solution (15.0 mL) in a round-bottom flask.[4]
- Reflux the mixture for 12 hours.[4]
- After reflux, evaporate the reaction mixture to dryness.[4]
- Dissolve the resulting solid in 10.0 mL of deionized water.[4]
- Acidify the solution with HCl to precipitate the adipic acid.
- Filter the mixture to collect the adipic acid solid.
- Wash the solid with cold deionized water and dry under vacuum at 60°C overnight. An isolated yield of 94% can be achieved.[7]

Experimental Workflow

The general workflow for the synthesis and purification of adipic acid from **mucic acid** is illustrated below.





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Figure 2: General laboratory workflow for the one-pot synthesis of adipic acid.



Data Presentation

The efficiency of converting **mucic acid** to adipic acid is highly dependent on the catalytic system and reaction conditions.

Table 1: Comparison of Catalytic Systems and Yields

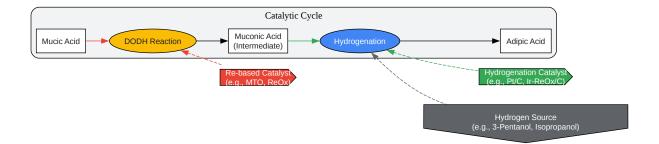
| Precurs or | Catalyst System | Solvent/ Reducta nt | Temper ature (°C) | Time (h) | Product | Yield (%) | Referen ce |
|-----------------|-----------------------------------|---------------------------|-------------------------|----------|--|--------------|---------------|
| Mucic Acid | MTO, Pt/C | 3- Pentanol | 120 then 160 | 12 + 12 | Adipic Acid Esters | 98 | [4] |
| Mucic Acid | MTO, Pt/C | 3- Pentanol | 200 | 48 | Adipic Acid Ester | 75 | [8] |
| Mucic Acid | Ir- ReOx/C (0.05 wt% Ir) | Isopropa nol | 220 | 24 | Diisoprop yl Adipate | 59 | [2] |
| Mucic Acid | Ir- ReOx/C (0.05 wt% Ir) | Isopropa nol | 200 | 48 | Adipates | 63 | [2] |
| Muconic Acid | Pt/C | 3- Pentanol | 200 | 12-24 | Adipic Acid / Monoest er | >99 | [8] |
| Adipic Ester | NaOH | EtOH/H₂ O | Reflux | 12 | Adipic Acid (from hydrolysi s) | 94 | [4][7] |



MTO: Methyltrioxorhenium

Catalytic Mechanism Overview

The process involves a bifunctional catalytic system. The rhenium-based catalyst is active for the deoxydehydration (DODH) of **mucic acid** to muconic acid, while the noble metal catalyst (Pt or Ir) facilitates the subsequent hydrogenation of the unsaturated intermediate to adipic acid or its esters.[2]



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Figure 3: Logical relationship of the bifunctional catalytic process.

Conclusion

The conversion of **mucic acid** to adipic acid represents a highly efficient and sustainable route for producing a key industrial chemical from renewable resources.[1][4] The use of rhenium-catalyzed deoxydehydration followed by platinum-group metal-catalyzed hydrogenation allows for near-quantitative yields of adipic acid or its esters.[4] One-pot procedures further enhance the attractiveness of this method by simplifying the synthetic process.[7][8] The protocols and data presented provide a solid foundation for researchers to explore and optimize the biobased production of adipic acid, contributing to the development of greener chemical manufacturing processes.



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